4-nitro-N-(prop-2-enylcarbamothioyl)benzamide
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Overview
Description
4-nitro-N-(prop-2-enylcarbamothioyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a prop-2-enylcarbamothioyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(prop-2-enylcarbamothioyl)benzamide typically involves the reaction of 4-nitrobenzoyl chloride with prop-2-enylcarbamothioylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(prop-2-enylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The prop-2-enylcarbamothioyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: 4-amino-N-(prop-2-enylcarbamothioyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
4-nitro-N-(prop-2-enylcarbamothioyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N-(prop-2-enylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group and the prop-2-enylcarbamothioyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-propylbenzamide: Similar structure but lacks the prop-2-enylcarbamothioyl group.
4-nitro-N,N-di-n-propylbenzamide: Contains two propyl groups instead of the prop-2-enylcarbamothioyl group.
Uniqueness
4-nitro-N-(prop-2-enylcarbamothioyl)benzamide is unique due to the presence of the prop-2-enylcarbamothioyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity and potential for various applications compared to similar compounds .
Properties
IUPAC Name |
4-nitro-N-(prop-2-enylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-2-7-12-11(18)13-10(15)8-3-5-9(6-4-8)14(16)17/h2-6H,1,7H2,(H2,12,13,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDLJWQMXVXPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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